Prosaptide TX14(A)

Description

BenchChem offers high-quality Prosaptide TX14(A) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prosaptide TX14(A) including the price, delivery time, and more detailed information at info@benchchem.com.

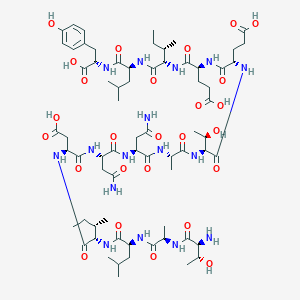

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H110N16O26/c1-13-31(7)53(66(107)80-41(23-29(3)4)61(102)82-46(69(110)111)25-37-15-17-38(88)18-16-37)83-59(100)40(20-22-50(93)94)75-58(99)39(19-21-49(91)92)76-68(109)55(36(12)87)85-57(98)34(10)73-60(101)43(26-47(70)89)78-62(103)44(27-48(71)90)79-63(104)45(28-51(95)96)81-67(108)54(32(8)14-2)84-64(105)42(24-30(5)6)77-56(97)33(9)74-65(106)52(72)35(11)86/h15-18,29-36,39-46,52-55,86-88H,13-14,19-28,72H2,1-12H3,(H2,70,89)(H2,71,90)(H,73,101)(H,74,106)(H,75,99)(H,76,109)(H,77,97)(H,78,103)(H,79,104)(H,80,107)(H,81,108)(H,82,102)(H,83,100)(H,84,105)(H,85,98)(H,91,92)(H,93,94)(H,95,96)(H,110,111)/t31-,32-,33+,34-,35+,36+,39-,40-,41-,42-,43-,44-,45-,46-,52-,53-,54-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUKRAODILXPSW-SRWCCNGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H110N16O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Neuroprotective Axis: A Technical Guide to Prosaptide TX14(A) and the GPR37L1/GPR37 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Prosaptide TX14(A) peptide and its interaction with the G protein-coupled receptors GPR37 and GPR37L1. Prosaptide TX14(A), a synthetic analog of a bioactive fragment of prosaposin, has emerged as a key player in neuroprotective and glioprotective signaling cascades, making it and its receptors promising targets for therapeutic intervention in a range of neurological disorders.

Introduction to Prosaptide TX14(A) and its Receptors

Prosaptide TX14(A) is a 14-amino acid peptide derived from prosaposin, a neurotrophic factor with multifaceted roles in the nervous system.[1][2] GPR37 (also known as Parkin-associated endothelin receptor-like receptor, Pael-R) and GPR37L1 are orphan G protein-coupled receptors predominantly expressed in the central nervous system (CNS).[3][4] GPR37 is notably abundant in oligodendrocytes and dopaminergic neurons, while GPR37L1 is highly expressed in astrocytes, particularly Bergmann glia in the cerebellum.[4][5] The identification of Prosaptide TX14(A) as a potent agonist for both GPR37 and GPR37L1 has de-orphanized these receptors and illuminated a critical signaling pathway involved in cellular protection and survival within the CNS.[3][6]

Quantitative Analysis of Prosaptide TX14(A) Activity

Prosaptide TX14(A) demonstrates potent agonistic activity at both GPR37 and GPR37L1, initiating downstream signaling cascades at nanomolar concentrations. The following table summarizes the key quantitative data from in vitro studies.

| Parameter | GPR37 | GPR37L1 | Cell System | Reference |

| EC50 (ERK Phosphorylation) | 7 nM | 5 nM | HEK-293T cells | [7][8] |

The GPR37L1/GPR37 Signaling Pathway

Activation of GPR37 and GPR37L1 by Prosaptide TX14(A) initiates a signaling cascade primarily through the Gαi/o family of G proteins.[6][9] This interaction is sensitive to pertussis toxin, confirming the involvement of these G protein subunits.[6][8] The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][10] Concurrently, and perhaps more significantly for its neuroprotective effects, the signaling cascade robustly activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically leading to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[7][9]

The following diagram illustrates the core signaling pathway initiated by Prosaptide TX14(A).

Caption: Prosaptide TX14(A) signaling through GPR37/GPR37L1.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the Prosaptide TX14(A)-GPR37/GPR37L1 signaling axis.

Receptor Binding Assay (Pull-down Method)

This assay is designed to demonstrate the physical interaction between Prosaptide TX14(A) and the GPR37/GPR37L1 receptors.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293T) cells are cultured and transfected with expression plasmids for FLAG-tagged GPR37 or GPR37L1.

-

Membrane Preparation: Transfected cells are harvested and lysed. The cell lysate is centrifuged to pellet the cellular membranes.

-

Receptor Solubilization: The membrane pellet is resuspended in a solubilization buffer containing a mild detergent (e.g., digitonin) to extract membrane proteins.

-

Biotinylated Peptide Immobilization: Biotinylated Prosaptide TX14(A) is incubated with NeutrAvidin or streptavidin-coated agarose beads to immobilize the peptide.

-

Pull-down: The solubilized receptor preparation is incubated with the peptide-coated beads.

-

Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The bound proteins are then eluted.

-

Western Blot Analysis: The eluate is subjected to SDS-PAGE and Western blotting using an anti-FLAG antibody to detect the pulled-down receptor.[9]

The workflow for the receptor binding assay is depicted below.

Caption: Workflow for the receptor pull-down binding assay.

ERK Phosphorylation Assay

This assay quantifies the activation of the MAPK pathway upon receptor stimulation.

-

Cell Culture and Transfection: HEK-293T cells are transfected with GPR37 or GPR37L1 expression vectors.

-

Serum Starvation: Prior to stimulation, cells are serum-starved to reduce basal ERK phosphorylation levels.

-

Peptide Stimulation: Cells are treated with varying concentrations of Prosaptide TX14(A) for a short duration (e.g., 5-15 minutes).

-

Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Western Blot Analysis: Cell lysates are analyzed by SDS-PAGE and Western blotting using antibodies specific for phosphorylated ERK (pERK) and total ERK.

-

Densitometry: The band intensities for pERK and total ERK are quantified, and the pERK/total ERK ratio is calculated to determine the extent of ERK activation.[8][9]

[35S]GTPγS Binding Assay

This functional assay measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog.

-

Membrane Preparation: Membranes from HEK-293T cells expressing GPR37 or GPR37L1 are prepared.

-

Assay Reaction: Membranes are incubated in a reaction buffer containing [35S]GTPγS, GDP, and varying concentrations of Prosaptide TX14(A).

-

Termination and Filtration: The binding reaction is stopped by rapid filtration through a glass fiber filter, which traps the membranes while allowing unbound [35S]GTPγS to pass through.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter, which is proportional to the amount of G protein activation.[6][8]

Neuroprotective and Glioprotective Functions

The activation of the GPR37/GPR37L1 signaling pathway by Prosaptide TX14(A) and endogenous prosaposin confers significant protective effects on various cell types within the nervous system. In vitro and in vivo studies have demonstrated that this pathway can:

-

Promote the survival of Schwann cells and oligodendrocytes. [11][12]

-

Enhance myelin lipid synthesis. [11]

-

Prevent neuronal death and induce neuronal regeneration. [13]

These protective effects are crucial for maintaining the integrity and function of the nervous system, particularly under conditions of injury or disease.

Therapeutic Potential

The potent neuroprotective and glioprotective activities of Prosaptide TX14(A) position it as a promising therapeutic candidate for a variety of neurological conditions. Its potential applications include the treatment of:

-

Peripheral neuropathies , including those associated with diabetes, chemotherapy, and viral infections.[13]

-

Neurodegenerative diseases by preventing neuronal loss and promoting repair.[14]

-

Pain syndromes , particularly neuropathic pain.[13]

Early clinical trials have indicated that Prosaptide TX14(A) is safe and well-tolerated in humans.[13] Further research is warranted to fully elucidate its therapeutic efficacy in various disease models.

Conclusion

The Prosaptide TX14(A) and GPR37/GPR37L1 signaling axis represents a significant pathway for neuroprotection and glioprotection. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for the development of novel therapeutics targeting these receptors for the treatment of a wide range of debilitating neurological disorders. The continued investigation into this pathway holds great promise for advancing the field of neuropharmacology.

References

- 1. The Protective Role of Prosaposin and Its Receptors in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The protective role of prosaposin and its receptors in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Role and regulatory mechanism of GPR37 in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pnas.org [pnas.org]

- 9. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prosaptide TX14(A) | CAS:196391-82-9 | Potent GPR37 and GPR37L1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. iscabiochemicals.com [iscabiochemicals.com]

- 13. | BioWorld [bioworld.com]

- 14. Designing stable blood-brain barrier-permeable prosaptide peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Prosaptide TX14(A): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaptide TX14(A) is a synthetic 14-amino acid peptide derived from the neurotrophic protein prosaposin. It has emerged as a promising therapeutic candidate for neurodegenerative disorders due to its potent neuroprotective and glioprotective activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Prosaptide TX14(A). It details the experimental protocols for its synthesis and key biological assays, presents quantitative data on its activity, and illustrates its mechanism of action through detailed signaling pathway and experimental workflow diagrams.

Discovery and Background

Prosaptide TX14(A) was identified from the biologically active region of prosaposin, a precursor protein to saposins A, B, C, and D.[1][2] Prosaposin itself was recognized as a neurotrophic factor, and subsequent research localized this activity to a specific domain within saposin C.[1] This led to the design and synthesis of shorter, biologically active peptides, termed prosaptides, with TX14(A) being a prominent and well-studied example.[1][2]

Chemically, Prosaptide TX14(A) is a 14-amino acid peptide with the sequence Threonine-Alanine-Leucine-Isoleucine-Aspartic Acid-Asparagine-Asparagine-Alanine-Threonine-Glutamic Acid-Glutamic Acid-Isoleucine-Leucine-Tyrosine.[3] A key modification is the presence of a D-Alanine at the second position to increase its stability.[4]

Table 1: Physicochemical Properties of Prosaptide TX14(A)

| Property | Value | Reference |

| Amino Acid Sequence | Thr-D-Ala-Leu-Ile-Asp-Asn-Asn-Ala-Thr-Glu-Glu-Ile-Leu-Tyr | [3] |

| One-Letter Sequence | TaLIDNNATEEILY | [3] |

| Molecular Formula | C₆₉H₁₁₀N₁₆O₂₆ | [3][4] |

| Molecular Weight | 1579.72 g/mol | [4] |

| CAS Registry Number | 196391-82-9 | [3][4] |

Synthesis of Prosaptide TX14(A)

Prosaptide TX14(A) is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for the chemical synthesis of peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel for 30 minutes at room temperature. The DMF is then drained.

-

Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the resin and agitated for 5 minutes. The solution is drained, and the treatment is repeated for another 10 minutes to ensure complete removal of the Fmoc protecting group. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA). This activated amino acid solution is then added to the deprotected resin and agitated for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. The resin is then washed with DMF.

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the Prosaptide TX14(A) sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Deprotection: The resin is washed with DCM and dried under vacuum. The cleavage cocktail is added to the resin and agitated for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is precipitated by adding cold diethyl ether and collected by centrifugation. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Mechanism of Action

Prosaptide TX14(A) exerts its biological effects by acting as a potent agonist for two orphan G protein-coupled receptors (GPCRs): GPR37 and GPR37L1.[4][5][6]

Receptor Binding and Activation

Table 2: Receptor Binding Affinity of Prosaptide TX14(A)

| Receptor | EC₅₀ (nM) | Reference |

| GPR37L1 | 5 | [4][5][7] |

| GPR37 | 7 | [4][5][7] |

Binding of Prosaptide TX14(A) to GPR37 and GPR37L1 initiates a cascade of intracellular signaling events. These receptors are coupled to pertussis toxin-sensitive G proteins, indicating the involvement of the Gαi/o subfamily.[1][8]

Signaling Pathway

Activation of GPR37/GPR37L1 by Prosaptide TX14(A) leads to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][8] This signaling cascade is crucial for the observed neuroprotective and glioprotective effects. In Schwann cells, this pathway has been shown to be essential for enhanced sulfatide synthesis, a key component of the myelin sheath.[1] In prostate cancer cells, this pathway has been implicated in cell proliferation, migration, and invasion.[2] Furthermore, in astrocytes, the activation of GPR37/GPR37L1 by Prosaptide TX14(A) protects against oxidative stress, at least in part, through the Gαi-cAMP-PKA axis.[6][9]

In Vitro and In Vivo Characterization

The biological activity of Prosaptide TX14(A) has been extensively characterized in a variety of in vitro and in vivo models.

Experimental Protocol: ERK Phosphorylation Western Blot

This protocol describes the detection of phosphorylated ERK1/2 in cell lysates following treatment with Prosaptide TX14(A).

Materials:

-

Cell culture medium and supplements

-

Prosaptide TX14(A)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Cells are cultured to 70-80% confluency. For serum-starvation, the growth medium is replaced with a low-serum or serum-free medium for 12-24 hours. Cells are then treated with various concentrations of Prosaptide TX14(A) for a specified time (e.g., 5-15 minutes).

-

Cell Lysis: The medium is removed, and cells are washed with ice-cold PBS. Lysis buffer is added, and the cells are scraped and collected. The lysates are incubated on ice and then centrifuged to pellet cell debris. The supernatant containing the protein extract is collected.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with the primary antibody against phospho-ERK1/2 overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

In Vivo Models of Diabetic Neuropathy

Prosaptide TX14(A) has shown therapeutic potential in animal models of diabetic neuropathy.

This model mimics type 1 diabetes. Diabetes is induced by a single intraperitoneal injection of streptozotocin (e.g., 50 mg/kg).[10][11] Hyperglycemia is confirmed a few days later. Prosaptide TX14(A) treatment (e.g., 1 mg/kg, administered intraperitoneally or subcutaneously thrice weekly) has been shown to reverse established motor and sensory nerve conduction deficits in these animals.[10][11]

This is a model of hyperglycemia-induced neuropathy independent of insulin deficiency. Rats are fed a diet containing a high percentage of galactose (e.g., 40%).[10][11] In this model, Prosaptide TX14(A) treatment has been demonstrated to attenuate motor and sensory nerve conduction deficits and ameliorate axonal dwindling in the sciatic nerve.[10][11]

Experimental Workflow Overview

The discovery and development of Prosaptide TX14(A) followed a logical progression from initial identification to preclinical evaluation.

Conclusion

Prosaptide TX14(A) is a well-characterized synthetic peptide with significant potential for the treatment of neurodegenerative diseases. Its defined mechanism of action through GPR37 and GPR37L1, coupled with its demonstrated efficacy in preclinical models, makes it a compelling candidate for further drug development. This technical guide provides a comprehensive resource for researchers and scientists working on or interested in the therapeutic applications of Prosaptide TX14(A) and related neurotrophic factors.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

Prosaptide TX14(A): A Deep Dive into its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of Prosaptide TX14(A), a synthetic 14-amino acid peptide derived from the neurotrophic region of saposin C. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways to support ongoing research and drug development efforts in the field of neuroprotection.

Core Neuroprotective Actions and Mechanisms

Prosaptide TX14(A) has demonstrated significant neuroprotective and glioprotective effects in a variety of in vitro and in vivo models of neuronal injury and degeneration.[1][2][3][4][5] Its therapeutic potential has been highlighted in conditions such as diabetic neuropathy, oxidative stress, and ischemia-induced deficits.[1][3][4][6] The primary mechanism of action involves its function as an agonist for the G-protein coupled receptors GPR37 and GPR37L1, which are expressed in various cells of the central and peripheral nervous system, including neurons, astrocytes, oligodendrocytes, and Schwann cells.[1][2][5][7]

Activation of GPR37 and GPR37L1 by Prosaptide TX14(A) initiates a cascade of intracellular signaling events that collectively contribute to cell survival, stress resistance, and maintenance of neuronal function.[1][2][5] These pathways include the modulation of cyclic AMP (cAMP) levels, activation of the mitogen-activated protein kinase (MAPK) cascade, and signaling through pertussis toxin-sensitive G proteins (Gαi/o).[1][2][5][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the bioactivity and neuroprotective efficacy of Prosaptide TX14(A).

| Parameter | Receptor | Value | Cell Type | Reference |

| EC50 | GPR37L1 | 5 nM | HEK-293T | [5] |

| GPR37 | 7 nM | HEK-293T | [5] |

Table 1: Receptor Activation Potency of Prosaptide TX14(A)

| Experimental Model | Key Findings | Reference |

| Streptozotocin-Induced Diabetic Rats | Reversed established motor and sensory nerve conduction deficits.[3][4] | [3][4] |

| Efficacy was still evident 3 weeks after treatment withdrawal.[3][4] | [3][4] | |

| Galactose-Fed Rats | Attenuated motor and sensory nerve conduction deficits.[3] | [3] |

| Ameliorated axonal dwindling in the sciatic nerve.[3] | [3] | |

| Primary Astrocytes (Oxidative Stress) | Significantly reduced cytotoxicity induced by H2O2, rotenone, and staurosporine.[1] | [1] |

| This protective effect was prevented by GPR37L1/GPR37 knockdown.[1] | [1] | |

| Cortical Neurons (Oxidative Stress) | Astrocyte-mediated neuroprotection against oxidative stress was dependent on the GPR37L1/GPR37 pathway.[1][2] | [1][2] |

Table 2: In Vivo and In Vitro Efficacy of Prosaptide TX14(A)

Signaling Pathways

The neuroprotective effects of Prosaptide TX14(A) are mediated through distinct signaling cascades following its binding to GPR37 and GPR37L1 receptors.

Caption: Prosaptide TX14(A) signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to elucidate the neuroprotective effects of Prosaptide TX14(A).

In Vivo Models of Diabetic Neuropathy

1. Streptozotocin-Induced Diabetes Model:

-

Animals: Adult male Sprague-Dawley rats.

-

Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (50 mg/kg).

-

Treatment: Prosaptide TX14(A) (1 mg/kg) administered via intraperitoneal or subcutaneous injection thrice weekly.[3][4][6]

-

Experimental Design: Treatment was initiated either at the onset of diabetes or after the establishment of neuropathy (e.g., 8 weeks post-induction) to assess both preventative and reversal effects.[3][4]

-

Outcome Measures: Motor Nerve Conduction Velocity (MNCV) and Sensory Nerve Conduction Velocity (SNCV) were measured at various time points to assess nerve function.[4]

2. Galactose-Fed Rat Model:

-

Animals: Adult male Sprague-Dawley rats.

-

Induction of Neuropathy: Animals were fed a diet containing 40% D-galactose.[3][4]

-

Treatment: Prosaptide TX14(A) (1 mg/kg) was administered for the duration of the galactose feeding period (e.g., 16 weeks).[3][4]

-

Outcome Measures: MNCV, SNCV, and histological analysis of the sciatic nerve to assess axonal dwindling.[3]

Caption: Experimental workflow for diabetic neuropathy models.

In Vitro Assays for Neuroprotection and Signaling

1. Astrocyte and Neuron Culture and Oxidative Stress Induction:

-

Cell Culture: Primary cortical astrocytes and neurons were cultured from neonatal rats.

-

Oxidative Stress Induction: Cells were exposed to cytotoxic agents such as hydrogen peroxide (H2O2), rotenone, or staurosporine to induce cell death.[1]

-

Treatment: Cells were pre-treated with Prosaptide TX14(A) before the addition of the stressor.[1]

-

Cytotoxicity Assessment: Lactate dehydrogenase (LDH) release assay was used to quantify cell death.[1]

2. Receptor Binding and Signaling Assays:

-

Cell Lines: HEK-293T cells were used for transient transfection of GPR37 and GPR37L1.

-

ERK Phosphorylation Assay: Transfected cells were treated with Prosaptide TX14(A), and the levels of phosphorylated ERK (pERK) were determined by Western blotting to assess MAPK pathway activation.[5] The EC50 was calculated from dose-response curves.[5]

-

cAMP Assay: Forskolin was used to stimulate cAMP production. The inhibitory effect of Prosaptide TX14(A) on cAMP accumulation was measured in transfected cells.[1][5]

-

35S-GTPγS Binding Assay: This assay was used to measure the activation of G proteins by the receptors in response to Prosaptide TX14(A) in membranes from transfected cells.[5]

Caption: Workflow for in vitro neuroprotection and signaling assays.

Conclusion and Future Directions

Prosaptide TX14(A) stands out as a promising neuroprotective agent with a well-defined mechanism of action centered on the activation of GPR37 and GPR37L1. The data consistently demonstrate its ability to protect neurons and glial cells from various insults and to reverse functional deficits in animal models of neurological disease.

Future research should focus on optimizing the delivery of Prosaptide TX14(A) to the central nervous system, as its stability in the brain has been identified as a potential challenge.[9] The design of more stable analogs or novel delivery systems could significantly enhance its therapeutic efficacy for CNS disorders.[9] Furthermore, a deeper investigation into the downstream effectors of the GPR37/GPR37L1 signaling pathway will likely uncover additional targets for therapeutic intervention and provide a more complete understanding of the multifaceted neuroprotective effects of Prosaptide TX14(A).

References

- 1. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TX14(A), a prosaposin-derived peptide, reverses established nerve disorders in streptozotocin-diabetic rats and prevents them in galactose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Designing stable blood-brain barrier-permeable prosaptide peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glioprotective Role of Prosaptide TX14(A) in Astrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the glioprotective properties of Prosaptide TX14(A), a synthetic peptide derived from prosaposin, with a specific focus on its effects on astrocytes. This document details the underlying molecular mechanisms, experimental protocols for assessing its activity, and quantitative data from key studies, serving as a comprehensive resource for researchers in neuropharmacology and glial biology.

Core Concepts: Prosaptide TX14(A) and Astrocyte Protection

Astrocytes are crucial for maintaining central nervous system (CNS) homeostasis, providing metabolic and trophic support to neurons, and participating in injury response.[1][2] Under conditions of oxidative stress, a common feature in many neurodegenerative diseases and acute CNS injuries, astrocyte dysfunction and death can exacerbate neuronal damage.

Prosaptide TX14(A) has emerged as a promising agent that confers significant protection to astrocytes against various insults, particularly oxidative stress.[1][2] This protective effect is primarily mediated through its interaction with two G-protein coupled receptors, GPR37L1 and GPR37, which are highly expressed in astrocytes.[1][2]

Signaling Pathway of Prosaptide TX14(A) in Astrocytes

The binding of Prosaptide TX14(A) to GPR37L1 and GPR37 on the astrocyte cell membrane initiates a signaling cascade through a pertussis toxin-sensitive Gi-protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of Protein Kinase A (PKA) activity. This pathway is central to the observed glioprotective effects.[1][2]

Quantitative Data on Glioprotective Effects

The following tables summarize the key quantitative findings from studies investigating the protective effects of Prosaptide TX14(A) on astrocytes.

Table 1: Effect of Prosaptide TX14(A) on Astrocyte Viability under Oxidative Stress

| Stressor | Prosaptide TX14(A) Concentration | Outcome Measure | Result | Reference |

| Hydrogen Peroxide (H₂O₂) | 100 nM | LDH Release | Significantly reduced cytotoxicity | [1] |

| Staurosporine | 100 nM | LDH Release | Strongly reduced cytotoxicity | [1] |

| Rotenone | 100 nM | LDH Release | Significantly reduced cytotoxicity | [1] |

Table 2: Modulation of Intracellular Signaling by Prosaptide TX14(A) in Astrocytes

| Assay | Prosaptide TX14(A) Concentration | Outcome Measure | Result | Reference |

| cAMP Assay | 200 nM | Inhibition of forskolin-stimulated cAMP | ~40% inhibition | [1] |

| cAMP Assay | IC₅₀ | Inhibition of forskolin-stimulated cAMP | 17.8 nM | [1] |

Table 3: Effect of Prosaptide TX14(A) on Astrocyte Motility

| Condition | Prosaptide TX14(A) Concentration | Outcome Measure | Result | Reference |

| PSAP-depleted media | 100 nM | Wound Closure (Scratch Assay) | Rescued wound closure capacity of stressed astrocytes | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from primary research articles and standard laboratory procedures.

Experimental Workflow Overview

Protocol 1: Primary Astrocyte Culture

This protocol describes the isolation and culture of primary rat cortical astrocytes.

Materials:

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Poly-D-lysine coated culture flasks and plates

Procedure:

-

Isolate cerebral cortices from P1-P2 rat pups.

-

Mechanically dissociate the tissue in DMEM/F12.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Plate the cells onto Poly-D-lysine coated T75 flasks in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a 5% CO₂ incubator.

-

After 7-10 days, once the culture is confluent, shake the flasks overnight on an orbital shaker at 180 rpm to remove microglia and oligodendrocytes.

-

The following day, trypsinize the adherent astrocyte monolayer and re-plate for experiments.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

-

Primary astrocytes cultured in 96-well plates

-

Prosaptide TX14(A)

-

Stress-inducing agents (e.g., H₂O₂ at 250 µM, staurosporine at 200 nM, or rotenone at 100 µM)[1]

-

Serum-free culture medium

-

Commercially available LDH cytotoxicity assay kit

Procedure:

-

Seed primary astrocytes in a 96-well plate at a density of 4 x 10⁴ cells per well.

-

Once confluent, replace the medium with fresh serum-free medium.

-

Pre-treat the cells with 100 nM Prosaptide TX14(A) for a specified duration (e.g., 1 hour).

-

Introduce the oxidative stressor (e.g., H₂O₂) to the wells and incubate for 5 hours.[1]

-

After the incubation period, collect the culture supernatant.

-

Perform the LDH assay on the supernatant according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate percentage cytotoxicity relative to control wells (untreated) and maximum LDH release wells (lysed cells).

Protocol 3: Wound Healing (Scratch) Assay

This assay assesses the effect of Prosaptide TX14(A) on astrocyte migration and wound closure, particularly under stress conditions.

Materials:

-

Confluent monolayer of primary astrocytes in 6-well plates

-

Prosaptide TX14(A)

-

Stress-inducing agents

-

p200 pipette tip

-

Microscope with imaging capabilities

Procedure:

-

Culture primary astrocytes in 6-well plates until a confluent monolayer is formed.

-

Create a "scratch" or wound in the monolayer using a sterile p200 pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with serum-free medium containing the desired concentration of Prosaptide TX14(A) (e.g., 100 nM) and/or the stressor.

-

Image the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours).

-

Quantify the wound area at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure over time.

Protocol 4: cAMP Assay

This assay measures the intracellular levels of cyclic AMP to confirm the engagement of the Gi-coupled GPR37L1/GPR37 pathway.

Materials:

-

Primary astrocytes

-

Prosaptide TX14(A)

-

Forskolin or a water-soluble analog (e.g., NKH477)

-

Pertussis Toxin (PTX) for confirming Gi-coupling

-

Commercially available cAMP assay kit (e.g., GloSensor™)

Procedure:

-

Plate astrocytes in a suitable format (e.g., 96-well plate).

-

If using a biosensor like GloSensor™, transduce the cells with the corresponding vector.

-

To establish a baseline of elevated cAMP, stimulate the cells with a fixed concentration of forskolin or its analog.

-

Add varying concentrations of Prosaptide TX14(A) to the cells and incubate.

-

To confirm the involvement of Gi-proteins, pre-incubate a subset of cells with PTX before adding forskolin and Prosaptide TX14(A).

-

Measure the luminescence or fluorescence signal according to the cAMP assay kit manufacturer's protocol.

-

Calculate the concentration-dependent inhibition of forskolin-stimulated cAMP production by Prosaptide TX14(A) and determine the IC₅₀.

Conclusion

Prosaptide TX14(A) demonstrates significant glioprotective properties in astrocytes, primarily by mitigating oxidative stress-induced cell death. Its mechanism of action is well-defined, involving the activation of GPR37L1/GPR37 receptors and the subsequent inhibition of the cAMP-PKA signaling pathway. The experimental protocols and quantitative data presented in this guide provide a robust framework for further investigation into the therapeutic potential of Prosaptide TX14(A) for neurological disorders characterized by astrocytic dysfunction and neuroinflammation.

References

Prosaptide TX14(A): A Neurotrophic Peptide's Role in Models of Neurodegeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing unmet medical need. These disorders are characterized by the progressive loss of structure and function of neurons. A key area of therapeutic research is the identification of neurotrophic factors that can protect neurons from damage and promote their survival. Prosaptide TX14(A), a 14-amino acid synthetic peptide derived from the neurotrophic region of human prosaposin, has emerged as a promising candidate in this arena. This technical guide provides a comprehensive overview of the current understanding of Prosaptide TX14(A)'s mechanism of action and its effects in preclinical models relevant to neurodegeneration.

Core Mechanism of Action: G-Protein Coupled Receptor Activation

Prosaptide TX14(A) exerts its neuroprotective and glioprotective effects primarily by acting as a potent agonist for two orphan G-protein coupled receptors (GPCRs): GPR37 and GPR37L1.[1][2][3] Activation of these receptors initiates downstream signaling cascades that are crucial for cell survival and protection against various stressors.

Signaling Pathways

The binding of Prosaptide TX14(A) to GPR37 and GPR37L1 triggers two main signaling pathways:

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is stimulated through pertussis toxin-sensitive G-proteins and leads to the phosphorylation of ERK1/2.[1] The activation of the MAPK/ERK cascade is associated with the promotion of cell survival, proliferation, and differentiation.

-

cAMP/PKA Pathway: In astrocytes, Prosaptide TX14(A) has been shown to act via Gαi-proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This modulation of the cAMP-PKA axis contributes to its protective effects against oxidative stress.

Quantitative Data from In Vitro Neuroprotection Studies

Prosaptide TX14(A) has demonstrated significant neuroprotective effects in various in vitro models of neuronal and glial cell stress. The following tables summarize the key quantitative findings.

| Receptor | Agonist | EC50 (nM) | Reference |

| GPR37 | Prosaptide TX14(A) | 7 | [1][2][3] |

| GPR37L1 | Prosaptide TX14(A) | 5 | [1][2][3] |

| GPR37/GPR37L1 | Prosaptide TX14(A) | IC50 of 17.8 nM for cAMP inhibition | [4] |

Table 1: Receptor Activation by Prosaptide TX14(A)

| Cell Type | Stressor | Prosaptide TX14(A) Concentration | Outcome Measure | Result | Reference |

| Primary Astrocytes | H₂O₂ (250 µM), Rotenone (100 µM), Staurosporine (200 nM) | Not specified | Wound closure | Rescued wound closure capacity | [4] |

| Primary Astrocytes | H₂O₂ (500 µM) | 100 nM | LDH Release | Significantly protected against H₂O₂-induced death | [6] |

| Primary Cortical Neurons | H₂O₂, Rotenone, Staurosporine | 100 nM | LDH Release | Slight but significant protection | [4] |

Table 2: Neuroprotective Effects of Prosaptide TX14(A) in Oxidative Stress Models

Experimental Protocols: In Vitro Assays

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key in vitro experiments.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

Prosaptide TX14(A)

-

Neurotoxic agent (e.g., H₂O₂, Rotenone, Staurosporine)

-

LDH assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega) or custom reagents.[7]

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Plate primary astrocytes or neurons in a 96-well plate at a density of 4 x 10⁴ cells per well and culture overnight.

-

Treatment:

-

Pre-treat cells with various concentrations of Prosaptide TX14(A) (e.g., 1-100 nM) for a specified period (e.g., 1-2 hours).

-

Introduce the neurotoxic agent at a predetermined concentration (e.g., 250 µM H₂O₂) and incubate for the desired duration (e.g., 5 hours).

-

-

LDH Measurement:

-

Carefully collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity based on positive (lysed cells) and negative (untreated cells) controls.

-

Determine the protective effect of Prosaptide TX14(A) by comparing the LDH release in treated versus untreated wells exposed to the neurotoxin.

-

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner of apoptosis.

Materials:

-

Cell culture plates

-

Prosaptide TX14(A)

-

Apoptosis-inducing agent (e.g., Staurosporine)

-

Caspase-3 activity assay kit (colorimetric or fluorometric)

-

Lysis buffer

-

Plate reader

Procedure:

-

Cell Treatment: Treat cells with Prosaptide TX14(A) and the apoptosis-inducing agent as described in the LDH assay protocol.

-

Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.

-

Caspase-3 Activity Measurement:

-

Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

-

-

Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to controls.

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK pathway.

Materials:

-

Cell culture plates

-

Prosaptide TX14(A)

-

Phospho-ERK1/2 and total ERK1/2 antibodies

-

Secondary antibodies

-

Western blotting equipment or in-cell western assay system

Procedure:

-

Cell Stimulation: Treat cells with Prosaptide TX14(A) for a short duration (e.g., 5-15 minutes).

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

Incubate with appropriate secondary antibodies.

-

Detect the signal using a chemiluminescence system.

-

-

Data Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK1/2 to total ERK1/2.

cAMP Assay

This assay measures changes in intracellular cAMP levels.

Materials:

-

Cell culture plates

-

Prosaptide TX14(A)

-

Forskolin or other adenylyl cyclase activators

-

cAMP assay kit (e.g., Lance Ultra cAMP kit, PerkinElmer)

-

Plate reader

Procedure:

-

Cell Treatment:

-

Pre-treat cells with Prosaptide TX14(A).

-

Stimulate the cells with an adenylyl cyclase activator like forsklin to induce cAMP production.

-

-

cAMP Measurement: Follow the instructions of the cAMP assay kit to measure intracellular cAMP levels.

-

Data Analysis: Determine the inhibitory effect of Prosaptide TX14(A) on stimulated cAMP production.

Role in Neurodegenerative Disease Models: Current Status and Future Directions

While the in vitro data strongly supports the neuroprotective potential of Prosaptide TX14(A), its efficacy in animal models of specific neurodegenerative diseases is less well-documented in publicly available literature. The peptide's instability in the brain has been a challenge for central nervous system applications.[8] However, its demonstrated effects in models of peripheral neuropathy suggest therapeutic potential.[9]

Proposed In Vivo Experimental Workflow

To rigorously evaluate the therapeutic potential of Prosaptide TX14(A) or its more stable analogs in neurodegenerative diseases, a systematic in vivo experimental workflow is required.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. Prosaptide TX14(A) | CAS:196391-82-9 | Potent GPR37 and GPR37L1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Designing stable blood-brain barrier-permeable prosaptide peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TX14(A), a prosaposin-derived peptide, reverses established nerve disorders in streptozotocin-diabetic rats and prevents them in galactose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Prosaptide TX14(A) for Diabetic Neuropathy: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic neuropathy is a prevalent and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that leads to pain, sensory loss, and impaired motor function. Current therapeutic strategies primarily focus on glycemic control and symptomatic relief, with no approved treatments capable of reversing the underlying nerve damage. Prosaptide TX14(A), a synthetic 14-amino acid peptide derived from the neurotrophic protein prosaposin, has emerged as a promising therapeutic candidate with the potential to address this unmet medical need. Preclinical studies have demonstrated its ability to not only prevent the development of neuropathic deficits but also to reverse established nerve dysfunction in animal models of diabetes. This technical guide provides an in-depth overview of the therapeutic potential of Prosaptide TX14(A), focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Introduction

Prosaptide TX14(A) is a biologically active peptide fragment of prosaposin, a secreted glycoprotein with neurotrophic and myelinotrophic properties.[1] Prosaposin itself is a precursor to four smaller sphingolipid activator proteins known as saposins A, B, C, and D.[1] The neurotrophic activity of prosaposin has been localized to a specific region from which Prosaptide TX14(A) is derived.[2] This peptide has been shown to exert neuroprotective effects in various models of nerve injury and disease, including diabetic neuropathy.[2]

Mechanism of Action: Signaling Pathways

Prosaptide TX14(A) exerts its neuroprotective and regenerative effects through the activation of specific cell surface receptors and downstream signaling cascades. The primary receptors for Prosaptide TX14(A) have been identified as the orphan G-protein coupled receptors (GPCRs), GPR37 and GPR37L1.[3][4][5]

Upon binding to GPR37 and GPR37L1, Prosaptide TX14(A) initiates signaling through pertussis toxin-sensitive G-proteins, indicating the involvement of the Gαi/o subunit.[3][6] This activation leads to a cascade of intracellular events, most notably the stimulation of the mitogen-activated protein kinase (MAPK) pathway.[7][8] Specifically, the Raf-MEK-ERK-RSK-Elk-1 signaling cascade is activated, which is a crucial pathway for promoting cell survival, proliferation, and differentiation.[7] The activation of this pathway is believed to underlie the neurotrophic and glioprotective effects of Prosaptide TX14(A), including the promotion of myelin lipid synthesis and the enhancement of cell survival in Schwann cells and oligodendrocytes.[5]

Furthermore, the activation of GPR37L1/GPR37 by Prosaptide TX14(A) has been shown to inhibit cAMP production in astrocytes, an effect mediated by Gi-proteins and the cAMP-PKA axis.[4][6] This modulation of cyclic AMP levels may contribute to the protective effects of the peptide against oxidative stress.[6]

Preclinical Efficacy in Diabetic Neuropathy

The therapeutic potential of Prosaptide TX14(A) in diabetic neuropathy has been evaluated in multiple preclinical studies, primarily utilizing rodent models of the disease. These studies have consistently demonstrated the peptide's ability to ameliorate key functional and structural deficits associated with diabetic neuropathy.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the effects of Prosaptide TX14(A) in animal models of diabetic neuropathy.

Table 1: Effects of Prosaptide TX14(A) on Nerve Conduction Velocity in Streptozotocin-Induced Diabetic Rats

| Treatment Group | Duration of Diabetes | Motor Nerve Conduction Velocity (MNCV) (m/s) | Sensory Nerve Conduction Velocity (SNCV) (m/s) | Reference |

| Control | 14 weeks | 55.2 ± 1.1 | 50.1 ± 1.0 | [9] |

| Diabetic (untreated) | 14 weeks | 42.3 ± 1.2 | 38.5 ± 0.9 | [9] |

| Diabetic + TX14(A) (weeks 0-14) | 14 weeks | 50.1 ± 1.0 | 45.3 ± 1.1 | [9] |

| Diabetic + TX14(A) (weeks 8-14) | 14 weeks | 48.9 ± 1.3 | 44.1 ± 1.2 | [9] |

Table 2: Effects of Prosaptide TX14(A) on Nerve Conduction Velocity in Galactose-Fed Rats

| Treatment Group | Duration of Treatment | Motor Nerve Conduction Velocity (MNCV) (m/s) | Sensory Nerve Conduction Velocity (SNCV) (m/s) | Reference |

| Control | 16 weeks | 54.8 ± 0.9 | 49.7 ± 0.8 | [10] |

| Galactose-fed (untreated) | 16 weeks | 46.1 ± 1.1 | 41.2 ± 1.0 | [10] |

| Galactose-fed + TX14(A) | 16 weeks | 50.5 ± 1.0 | 45.8 ± 0.9 | [10] |

Table 3: Effects of Prosaptide TX14(A) on Nerve Regeneration in Diabetic Rats

| Treatment Group | Parameter | Measurement | Reference |

| Diabetic (untreated) | Nerve regeneration distance | Reduced | [1] |

| Diabetic + TX14(A) | Nerve regeneration distance | Improved | [1] |

| Diabetic (untreated) | Mean axonal diameter of regenerated axons | Reduced | [1] |

| Diabetic + TX14(A) | Mean axonal diameter of regenerated axons | Improved | [1] |

| Diabetic (untreated) | Thermal hypoalgesia | Present | [1] |

| Diabetic + TX14(A) | Thermal hypoalgesia | Corrected | [1] |

| Diabetic (untreated) | Formalin-evoked hyperalgesia | Present | [1] |

| Diabetic + TX14(A) | Formalin-evoked hyperalgesia | Corrected | [1] |

Summary of Preclinical Findings

The preclinical data consistently demonstrate that Prosaptide TX14(A):

-

Reverses Established Deficits: In streptozotocin-induced diabetic rats, treatment with Prosaptide TX14(A) initiated after the establishment of neuropathy was able to reverse motor and sensory nerve conduction deficits.[9][11]

-

Prevents Neuropathic Deficits: When administered concurrently with the induction of diabetes or galactose feeding, Prosaptide TX14(A) attenuated the development of nerve conduction slowing.[9][10][11]

-

Ameliorates Structural Damage: The peptide has been shown to ameliorate axonal dwindling in the sciatic nerve of galactose-fed rats, suggesting a structural component to its mechanism of action.[10][12]

-

Improves Nerve Regeneration: In diabetic rats with sciatic nerve crush injury, Prosaptide TX14(A) improved nerve regeneration distance and the mean axonal diameter of regenerated axons.[1] It also attenuated muscle denervation atrophy.[1]

-

Corrects Sensory Abnormalities: Treatment with Prosaptide TX14(A) corrected thermal hypoalgesia and formalin-evoked hyperalgesia in diabetic rats.[1][13]

Experimental Protocols

The following section details the methodologies for key experiments cited in the preclinical evaluation of Prosaptide TX14(A) for diabetic neuropathy.

Animal Models of Diabetic Neuropathy

-

Streptozotocin (STZ)-Induced Diabetes: This is an insulin-deficient model. Diabetes is induced in rats via a single intraperitoneal (i.p.) injection of streptozotocin (typically 50 mg/kg) dissolved in saline.[9] Hyperglycemia is confirmed a few days later by measuring blood glucose levels. This model mimics type 1 diabetes.

-

Galactose-Fed Model: This is an insulin-replete model that focuses on the effects of polyol pathway flux.[9] Rats are fed a diet containing 40% D-galactose. This model allows for the study of hyperglycemic nerve injury independent of insulin deficiency.

Drug Administration

-

Prosaptide TX14(A) Formulation: The peptide is typically dissolved in phosphate-buffered saline (PBS).[9]

-

Route of Administration and Dosage: A common administration regimen is 1 mg/kg of Prosaptide TX14(A) administered via intraperitoneal or subcutaneous injection three times a week.[9]

Efficacy Endpoints

-

Nerve Conduction Velocity (NCV): Motor nerve conduction velocity (MNCV) and sensory nerve conduction velocity (SNCV) are measured electrophysiologically.[9] This is a functional measure of large myelinated nerve fiber health.

-

Nerve Morphology: Sciatic nerves are harvested, fixed, and embedded for microscopic examination.[10] Axonal diameter and the relative frequency of large and small myelinated fibers are quantified to assess structural changes.[12]

-

Sensory Testing:

-

Thermal Nociception: Response to a thermal stimulus (e.g., radiant heat) is measured to assess thermal hypoalgesia.[13]

-

Mechanical Nociception: Response to mechanical stimuli (e.g., von Frey filaments) can be used to assess mechanical allodynia or hyperalgesia.

-

Formalin Test: Subcutaneous injection of formalin into the paw elicits a biphasic pain response, which can be altered in neuropathic states.[13]

-

-

Nerve Regeneration Assessment: Following a sciatic nerve crush injury, the distance of axonal regeneration is measured over time.[1] The diameter of regenerated axons is also quantified.[1]

Clinical Development and Future Directions

While the preclinical data for Prosaptide TX14(A) in diabetic neuropathy are compelling, clinical development in humans is not well-documented in publicly available sources. A clinical trial in cats with spontaneously occurring diabetic neuropathy was initiated but is now listed as closed.[14] The successful completion of such veterinary clinical trials could provide valuable data to support the translation of this therapy to human patients.

Future research should focus on:

-

Human Clinical Trials: Well-designed, randomized, placebo-controlled clinical trials are necessary to establish the safety and efficacy of Prosaptide TX14(A) in patients with diabetic neuropathy.

-

Biomarker Development: Identifying biomarkers that correlate with the therapeutic response to Prosaptide TX14(A) could aid in patient selection and monitoring treatment efficacy.

-

Optimization of Dosing and Delivery: Further studies are needed to determine the optimal dose, frequency, and route of administration for sustained therapeutic effects in humans.

Conclusion

Prosaptide TX14(A) represents a promising, mechanism-based therapeutic approach for the treatment of diabetic neuropathy. Its ability to activate specific GPCRs and downstream pro-survival signaling pathways provides a strong rationale for its neuroprotective and regenerative effects. The robust preclinical data demonstrating its efficacy in reversing and preventing neuropathic deficits in relevant animal models underscore its potential to be a disease-modifying therapy. Further clinical investigation is warranted to translate these promising preclinical findings into a novel treatment for patients suffering from this debilitating condition.

References

- 1. Impaired prosaposin secretion during nerve regeneration in diabetic rats and protection of nerve regeneration by a prosaposin-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prosaptide TX14(A) | Orphan 7-TM Receptor Agonists: R&D Systems [rndsystems.com]

- 6. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prosaptide TX14A stimulates growth, migration, and invasion and activates the Raf-MEK-ERK-RSK-Elk-1 signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. TX14(A), a prosaposin-derived peptide, reverses established nerve disorders in streptozotocin-diabetic rats and prevents them in galactose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Impaired Prosaposin Secretion During Nerve Regeneration in Diabetic Rats and Protection of Nerve Regeneration by a Prosaposin-Derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prosaptide(TM) TX14(A) in Feline Diabetic Neuropathy (Study Closed) - Vet Clinical Trials - VIN [vin.com]

Prosaptide TX14(A) molecular structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaptide TX14(A) is a synthetic 14-amino acid peptide derived from the neurotrophic region of human prosaposin, a highly conserved glycoprotein essential for various biological processes.[1] This peptide has garnered significant interest within the scientific community for its potent neuroprotective and glioprotective properties.[1][2] Prosaptide TX14(A) acts as a high-affinity agonist for two orphan G protein-coupled receptors, GPR37 (also known as Parkin-associated endothelin receptor-like receptor, Pael-R) and GPR37L1.[2][3] Activation of these receptors initiates a cascade of intracellular signaling events, primarily through pertussis toxin-sensitive G proteins (Gi/o), leading to the modulation of key cellular pathways such as the mitogen-activated protein kinase (MAPK) cascade.[3][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of Prosaptide TX14(A), with a focus on its signaling mechanisms and relevant experimental protocols.

Molecular Structure and Chemical Properties

Prosaptide TX14(A) is a linear peptide composed of 14 amino acids with a notable modification: the alanine at position 2 is a D-amino acid, which enhances its stability.[5]

Table 1: Molecular and Chemical Properties of Prosaptide TX14(A)

| Property | Value |

| Amino Acid Sequence | H-Thr-D-Ala-Leu-Ile-Asp-Asn-Asn-Ala-Thr-Glu-Glu-Ile-Leu-Tyr-OH |

| One-Letter Code | TaLIDNNATEEILY |

| Molecular Formula | C69H110N16O26 |

| Molecular Weight | 1579.72 g/mol |

| CAS Number | 196391-82-9 |

| Appearance | Lyophilized white solid |

| Solubility | Soluble in water (up to 2 mg/mL) |

| Storage | Store at -20°C |

Biological Activity and Quantitative Data

Prosaptide TX14(A) exhibits potent agonistic activity at GPR37 and GPR37L1, initiating downstream signaling cascades that are crucial for its neurotrophic effects. The activation of these receptors has been shown to promote cell survival, stimulate myelin lipid synthesis, and protect against oxidative stress.[1][2]

Table 2: In Vitro Biological Activity of Prosaptide TX14(A)

| Parameter | Receptor/Cell Type | Value | Reference |

| EC50 for GPR37L1 | Transfected HEK-293T cells | 5 nM | [2] |

| EC50 for GPR37 | Transfected HEK-293T cells | 7 nM | [2] |

| IC50 for cAMP inhibition | Primary astrocytes | 17.8 nM | [6] |

| Optimal Concentration for ERK Phosphorylation | Schwann cells | 1-10 nM | [3][4] |

| Concentration for Neuroprotection | Primary astrocytes | 100 nM | [6] |

In vivo studies have demonstrated the therapeutic potential of Prosaptide TX14(A) in models of diabetic neuropathy and nerve injury.[7] However, its therapeutic application in the central nervous system is limited by its rapid degradation in the brain.[5]

Signaling Pathways

The biological effects of Prosaptide TX14(A) are primarily mediated through the activation of GPR37 and GPR37L1, which couple to inhibitory G proteins (Gi/o). This activation triggers at least two key signaling pathways: the MAPK/ERK pathway and the cAMP/PKA pathway.

GPR37/GPR37L1-Mediated MAPK/ERK Signaling

Activation of GPR37 and GPR37L1 by Prosaptide TX14(A) leads to the stimulation of the Raf-MEK-ERK-RSK-Elk-1 signaling cascade.[8] This pathway is crucial for cell proliferation, survival, and differentiation. The signaling is initiated through a pertussis toxin-sensitive G-protein, indicating the involvement of the Gi/o subfamily.[4] The activation of this pathway involves the phosphorylation of Shc, which then associates with p60Src and PI(3)K, ultimately leading to the phosphorylation and activation of ERK1/2.[4]

GPR37/GPR37L1-Mediated cAMP/PKA Signaling

In addition to the MAPK/ERK pathway, Prosaptide TX14(A) has been shown to modulate the cyclic AMP (cAMP) - Protein Kinase A (PKA) signaling pathway.[6] Activation of the Gi/o protein by GPR37/GPR37L1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[6] This reduction in cAMP can subsequently modulate the activity of PKA and its downstream targets, contributing to the neuroprotective effects of Prosaptide TX14(A).

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to characterize the biological activity of Prosaptide TX14(A).

ERK1/2 Phosphorylation Assay

This protocol details the steps to measure the phosphorylation of ERK1/2 in Schwann cells in response to Prosaptide TX14(A) stimulation.

Materials:

-

Primary Schwann cells or a Schwann cell line (e.g., iSC)

-

Schwann cell growth medium

-

Prosaptide TX14(A) stock solution

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture: Culture Schwann cells in appropriate growth medium until they reach 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.

-

Treatment: Treat the cells with varying concentrations of Prosaptide TX14(A) (e.g., 0, 1, 5, 10, 50 nM) for a short duration (e.g., 5-15 minutes). A vehicle control should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.

References

- 1. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Prosaptide TX14(A) | CAS:196391-82-9 | Potent GPR37 and GPR37L1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Prosaptide activates the MAPK pathway by a G-protein-dependent mechanism essential for enhanced sulfatide synthesis by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Designing stable blood-brain barrier-permeable prosaptide peptides for treatment of central nervous system neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glio‐ and neuro‐protection by prosaposin is mediated by orphan G‐protein coupled receptors GPR37L1 and GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prosaptide TX14A stimulates growth, migration, and invasion and activates the Raf-MEK-ERK-RSK-Elk-1 signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Prosaptide TX14(A): A Technical Overview of Early Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaptide TX14(A) is a synthetic 14-amino acid peptide derived from the neurotrophic region of human saposin C, a small lysosomal protein. Early research has identified it as a potent neuroprotective and glioprotective agent with potential therapeutic applications in a range of neurological disorders, including peripheral neuropathies and neuropathic pain. This technical guide provides an in-depth overview of the foundational research and development of Prosaptide TX14(A), focusing on its mechanism of action, key experimental findings, and the methodologies employed in its initial characterization.

Core Mechanism of Action: GPR37 and GPR37L1 Agonism

Prosaptide TX14(A) exerts its biological effects primarily by acting as a potent agonist for two orphan G protein-coupled receptors, GPR37 (also known as Parkin-associated endothelin receptor-like receptor, Pael-R) and GPR37L1.[1] These receptors are predominantly expressed in the nervous system.[2]

Signaling Pathway

Upon binding to GPR37 and GPR37L1, Prosaptide TX14(A) initiates a signaling cascade through pertussis toxin-sensitive G proteins, indicative of the involvement of the Gi/o subfamily.[2][3][4] This activation leads to two key downstream effects: the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) production, and the stimulation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1 (p44 MAPK) and ERK2 (p42 MAPK).[2][3][4] This signaling pathway is crucial for the observed neuroprotective and glioprotective effects of the peptide.

References

- 1. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Central action of prosaptide TX14(A) against gp120-induced allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prosaptide activates the MAPK pathway by a G-protein-dependent mechanism essential for enhanced sulfatide synthesis by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Prosaptide TX14(A): In Vitro Application Notes and Protocols for Neuroprotective and Glioprotective Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaptide TX14(A) is a synthetic 14-amino acid peptide derived from the neurotrophic protein prosaposin. It has emerged as a potent neuroprotective and glioprotective agent with therapeutic potential for a range of neurological disorders. Prosaptide TX14(A) exerts its biological effects primarily through the activation of two G protein-coupled receptors, GPR37 (also known as Parkin-associated endothelin receptor-like receptor, Pael-R) and GPR37L1.[1][2][3] This activation triggers downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, which is crucial for its effects on cell survival, proliferation, and function.[4][5]

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the activity of Prosaptide TX14(A). The detailed methodologies for key assays, along with structured data presentation and visual diagrams of signaling pathways and workflows, are designed to facilitate research and drug development efforts targeting the prosaposin/GPR37 axis.

Quantitative Data Summary

The following table summarizes the key quantitative data for Prosaptide TX14(A) from in vitro studies.

| Parameter | Receptor/Cell Type | Value | Reference |

| EC50 | GPR37L1 | 5 nM | [1][2][3] |

| EC50 | GPR37 | 7 nM | [1][2][3] |

| ERK1/2 Phosphorylation | Primary Schwann cells, iSC cell line | Stimulation observed at 10 nM within 5 minutes | [4] |

| Sulfatide Synthesis | Primary Schwann cells | 2.5-fold increase | [4] |

Signaling Pathway

Prosaptide TX14(A) initiates its cellular effects by binding to and activating the G protein-coupled receptors GPR37 and GPR37L1. This interaction stimulates signaling through pertussis toxin-sensitive G proteins (Gαi/o).[1][4][6] The subsequent dissociation of the G protein βγ subunits leads to the activation of downstream effector molecules, culminating in the activation of the Raf-MEK-ERK signaling cascade, a critical component of the MAPK pathway.[4][5] Activated ERK can then translocate to the nucleus to regulate gene expression related to cell survival, proliferation, and differentiation.

Caption: Prosaptide TX14(A) signaling pathway.

Experimental Protocols

GPR37/GPR37L1 Activation Assay (cAMP Measurement)

This protocol is designed to determine the agonist activity of Prosaptide TX14(A) on GPR37 and GPR37L1 by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. Since GPR37/GPR37L1 couple to Gαi/o, their activation will inhibit adenylyl cyclase and lead to a decrease in forskolin-stimulated cAMP levels.

Experimental Workflow:

Caption: Workflow for GPR37/GPR37L1 activation assay.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing human GPR37 or GPR37L1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418). Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into white, 96-well, clear-bottom microplates at a density of 20,000-40,000 cells per well. Allow cells to adhere and grow for 24-48 hours.

-

Compound Preparation: Prepare a serial dilution of Prosaptide TX14(A) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Assay Procedure:

-

Aspirate the culture medium from the wells.

-

Add 50 µL of a solution containing a fixed concentration of forskolin (e.g., 5 µM) and varying concentrations of Prosaptide TX14(A) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF cAMP assay or ELISA-based kit) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the Prosaptide TX14(A) concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of increased ERK1/2 phosphorylation in response to Prosaptide TX14(A) treatment, a key indicator of MAPK pathway activation.[4]

Methodology:

-

Cell Culture and Treatment:

-

Culture primary Schwann cells or an immortalized Schwann cell line (iSC) in appropriate growth medium.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Treat the cells with 10 nM Prosaptide TX14(A) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-